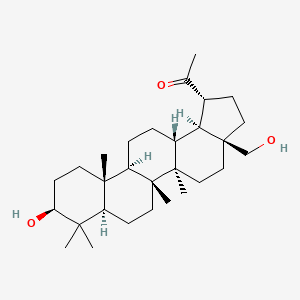

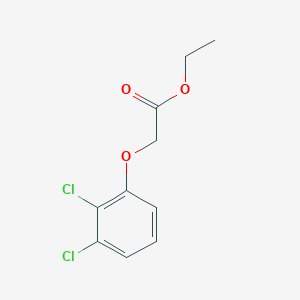

1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” are not explicitly mentioned in the sources I found .

Aplicaciones Científicas De Investigación

Pharmacology: Potential Anticancer Agent

1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine: has been explored for its potential use as an anticancer agent. Research indicates that derivatives of this compound may interfere with tubulin polymerization, a critical process in cell division . By inhibiting this process, the compound could effectively halt the proliferation of cancer cells, offering a promising avenue for the development of new chemotherapeutic drugs.

Organic Synthesis: Indole Derivative Synthesis

In organic chemistry, 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine serves as a precursor in the synthesis of indole derivatives through the Leimgruber-Batcho indole synthesis . This method is valuable for creating various substituted indoles, which are significant in pharmaceuticals and agrochemicals due to their biological activity.

Medicinal Chemistry: EGFR Inhibitor Research

The compound’s derivatives are being studied in medicinal chemistry for their role as third-generation EGFR (Epidermal Growth Factor Receptor) inhibitors . These inhibitors are crucial in the treatment of non-small cell lung cancer, and overcoming resistance to current treatments is a significant area of research.

Biochemistry: Enzyme Inhibition Studies

Biochemical research has utilized 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine in studies related to enzyme inhibition. The compound’s structure allows it to bind to active sites of certain enzymes, potentially leading to the development of new inhibitors that can regulate biochemical pathways .

Chemical Engineering: Process Optimization

In chemical engineering, this compound is used to optimize synthetic processes. Its reactivity and stability under various conditions make it an excellent candidate for studying reaction kinetics and process efficiency, contributing to more sustainable and cost-effective industrial practices .

Industrial Applications: Safety and Handling

The compound’s safety profile and handling procedures are of industrial importance. Understanding its physical and chemical properties ensures safe manufacturing, storage, and disposal practices, which is essential for maintaining workplace safety and environmental standards .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQJMZOJIPGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)

![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)